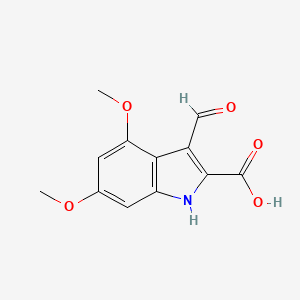

![molecular formula C7H10F2O B2824801 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol CAS No. 2361634-12-8](/img/structure/B2824801.png)

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

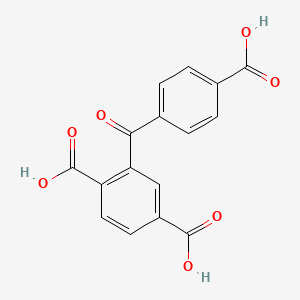

“(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol” is a chemical compound that is part of the bicyclo[3.1.0]hexanes family . This compound is available for purchase, indicating its use in various applications.

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, such as “this compound”, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

(Reinmuth et al., 1996) explored the use of homo- and copolymers containing units based on bicyclo[2.2.1]hept-5-en-2-ylmethyl, a compound structurally related to (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol. The research focused on using palladium(II) catalysts for the addition polymerization of norbornene derivatives with functional groups.

Reaction Mechanisms and Ring Opening Studies

The studies by (Lim et al., 2002) and (Lim et al., 2003) investigated the methanolysis of bicyclo[3.1.0]hexane derivatives, revealing insights into ring-opening reactions of activated cyclopropanes under acidic and basic conditions.

Synthesis of Novel Compounds

(Krow et al., 2004) detailed the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing functional groups similar to this compound, focusing on rearrangements of iodides to alcohols and alcohols to fluorides.

Synthesis of Polycyclic Ethers

(Mori, 1997) used oxiranyl anion, a nucleophilic epoxide, for the synthesis of polycyclic ethers, involving alkylation with a triflate derived from tetrahydropyran-methanol, closely related to the compound .

Novelty in Methanol Reactions

(Moran et al., 2011) and (Chen et al., 2021) demonstrated the use of methanol in C–C coupling reactions, which is relevant given the methanol component in this compound.

Structural Analysis and Dynamics

(Wu et al., 2012) and (Nguyen et al., 2019) provide insights into the impact of methanol on surface sites and lipid dynamics, respectively, which are pertinent to understanding the interactions and dynamics of compounds like this compound.

Propiedades

IUPAC Name |

(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOJFLAKNSXPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2CO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)

methanone](/img/structure/B2824729.png)

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)